molecular formula C12H7ClFNO3 B6382805 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol CAS No. 1261975-13-6

4-(3-Chloro-4-fluorophenyl)-2-nitrophenol

Cat. No.: B6382805
CAS No.: 1261975-13-6
M. Wt: 267.64 g/mol
InChI Key: WMEUFWKHDFWADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-2-nitrophenol is a chemical compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, which also bears chloro and fluoro substituents

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-9-5-7(1-3-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEUFWKHDFWADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686284
Record name 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-13-6
Record name 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol typically involves the nitration of 4-(3-Chloro-4-fluorophenyl)phenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.

    Starting Material: 4-(3-Chloro-4-fluorophenyl)phenol

    Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)

    Conditions: The reaction is typically performed at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent, room temperature.

    Substitution: Sodium methoxide (NaOCH3) in methanol, reflux conditions.

Major Products

    Reduction: 4-(3-Chloro-4-fluorophenyl)-2-aminophenol

    Substitution: 4-(3-Methoxy-4-fluorophenyl)-2-nitrophenol

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-nitrophenol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the nitro group allows for interactions with biological targets through hydrogen bonding and electrostatic interactions, while the chloro and fluoro substituents enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-fluorophenyl)-2-aminophenol: A reduction product of the nitro compound, used in similar applications.

    4-(3-Methoxy-4-fluorophenyl)-2-nitrophenol: A substitution product, with altered chemical properties due to the methoxy group.

Uniqueness

4-(3-Chloro-4-fluorophenyl)-2-nitrophenol is unique due to the combination of its nitro, chloro, and fluoro substituents, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.